molecular formula C19H22N4 B2647870 2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile CAS No. 611196-95-3

2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile

Cat. No.: B2647870
CAS No.: 611196-95-3
M. Wt: 306.413
InChI Key: HVFOPCXBMXAEPY-UHFFFAOYSA-N
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Description

2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H22N4 and its molecular weight is 306.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The compound 2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile, while not directly mentioned, is related to research on the synthesis and reactivity of complex organic molecules. For instance, studies on similar compounds, such as the synthesis of pyrido[1,2-a]benzimidazole derivatives, illustrate the compound's relevance to developing new synthetic pathways and the generation of heterocyclic compounds with potential biological activities. These compounds are synthesized through interactions with various nucleophiles and demonstrate the mechanistic aspects and versatility in forming bridgehead nitrogen heterocycles and other complex structures (Bondock, Tarhoni, & Fadda, 2011).

Antimicrobial and Antioxidant Activities

Compounds with structural similarities, including benzimidazole derivatives, have been evaluated for their antimicrobial and antioxidant activities. Such studies contribute to understanding the compound's potential applications in developing new therapeutic agents. The synthesis of new benzimidazole derivatives and their evaluation against various bacterial and fungal species indicate the broader applicability of this chemical class in medicinal chemistry (Göker, Kuş, Boykin, Yıldız, & Altanlar, 2002).

Molecular Docking and SAR Studies

Further insights into the applications of similar compounds are provided through molecular docking and structure-activity relationship (SAR) studies, which help elucidate the interaction mechanisms with biological targets. This aids in the rational design of more effective and selective therapeutic agents. For example, research involving the synthesis, docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives showcases the utility of computational and experimental approaches in drug discovery (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Prostate Cancer Cell Proliferation

The role of similar compounds in modulating cellular pathways has been explored in the context of cancer research. Studies investigating the effects of benzimidazolinone derivatives on human prostate cancer cell lines, for instance, highlight the potential therapeutic applications of these molecules in oncology. The modulation of specific ion channels by these compounds has been linked to alterations in cancer cell proliferation, suggesting a promising avenue for targeted cancer therapy (Parihar, Coghlan, Gopalakrishnan, & Shieh, 2003).

Properties

IUPAC Name

2-ethyl-3-methyl-1-(2-methylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-5-14-13(4)15(10-20)19-22-16-8-6-7-9-17(16)23(19)18(14)21-11-12(2)3/h6-9,12,21H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFOPCXBMXAEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.